N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that combines several functional groups, including an indole, thiazole, pyrazine, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common approach is as follows:
Formation of the Indole-Thiazole Intermediate: The synthesis begins with the formation of the indole-thiazole intermediate. This can be achieved by reacting 1H-indole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Amidation Reaction: The intermediate is then reacted with 3-bromo-3-oxopropylamine to form the amide linkage.
Coupling with Pyrazine-2-carboxylic Acid: The final step involves coupling the intermediate with pyrazine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their activity or altering their function. The indole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the pyrazine ring can engage in coordination with metal ions or other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)benzamide
- N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-{[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is unique due to the presence of the pyrazine ring, which can enhance its ability to interact with specific biological targets. The combination of indole, thiazole, and pyrazine rings in a single molecule provides a versatile scaffold for the development of new therapeutic agents with diverse biological activities.
Properties
Molecular Formula |
C19H16N6O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[3-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H16N6O2S/c26-17(5-6-22-18(27)15-10-20-7-8-21-15)25-19-24-16(11-28-19)13-9-23-14-4-2-1-3-12(13)14/h1-4,7-11,23H,5-6H2,(H,22,27)(H,24,25,26) |
InChI Key |
VUANLPHOHVYXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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